molecular formula C21H22O3 B2490037 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate CAS No. 618402-49-6

2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate

Cat. No. B2490037
CAS RN: 618402-49-6
M. Wt: 322.404
InChI Key: LIIYHYUPJKMBNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves various methodologies, including organo-selenium induced radical ring-opening and electrophilic cyclization processes. These methods are utilized to prepare derivatives like 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols through intramolecular alkylation and cyclization, highlighting the versatility of selenium reagents in organic synthesis (Miao & Huang*, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has been elucidated using techniques like X-ray diffraction, showcasing complex molecular geometries and crystal packing. These studies provide insights into the structural characteristics and stability of such compounds, which are crucial for understanding their chemical behavior (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate derivatives are diverse, including photoequilibration processes and reactions with hexaethyltriamidophosphite. These reactions demonstrate the compound's reactivity and potential for forming new chemical structures with unique properties (Albrecht & McMahon, 1993).

Scientific Research Applications

Polymer Synthesis and Properties

The compound and its derivatives have been explored for their applications in polymer synthesis. For instance, 2-naphthyl-containing polymers have been synthesized to investigate their solubility, thermal stability, and optical properties. These polymers are known for their high molecular weight, solubility in common solvents like toluene and chloroform, and the ability to form free-standing membranes. Such membranes exhibit high oxygen permeability and maintain helical main chain conformations, indicative of their potential in gas separation technologies and optically active materials (Sakaguchi, Kwak, & Masuda, 2002).

Photochemical Studies

Research has also delved into the photochemical behavior of naphthylcarbene, a related compound, demonstrating its photoequilibration with bicyclic compounds under specific conditions. This study sheds light on the photostability and reactivity of naphthyl derivatives, which could be pivotal in understanding their behavior in various chemical environments and potential applications in photochemical synthesis (Albrecht & McMahon, 1993).

Analytical Chemistry Applications

In the realm of analytical chemistry, naphthyl derivatives have been utilized in the synthesis of chiral analytical reagents. These reagents are crucial for the enantiomeric separation of compounds, which is a fundamental process in various fields such as pharmaceuticals, agrochemicals, and food chemistry. The ability to determine the absolute configuration of molecules is essential for understanding their biological activity and properties (Yamazaki & Maeda, 1986).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the mechanism of action for “2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate” is not specified in the sources retrieved .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the safety and hazards associated with “2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate” are not specified in the sources retrieved .

properties

IUPAC Name

naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-19(2)20(3)10-11-21(19,13-17(20)22)18(23)24-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYHYUPJKMBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate

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